molecular formula C14H11FO B13621311 2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1255638-08-4

2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B13621311
CAS No.: 1255638-08-4
M. Wt: 214.23 g/mol
InChI Key: ZCWQCDTWXUMFDR-UHFFFAOYSA-N
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Description

2’-Fluoro-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of a fluorine atom at the 2’ position and a methyl group at the 4’ position on the biphenyl structure, with a carbaldehyde functional group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

    Oxidation: 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Fluoro-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom and the aldehyde group can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-4’-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other biphenyl derivatives.

Properties

CAS No.

1255638-08-4

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

4-(2-fluoro-4-methylphenyl)benzaldehyde

InChI

InChI=1S/C14H11FO/c1-10-2-7-13(14(15)8-10)12-5-3-11(9-16)4-6-12/h2-9H,1H3

InChI Key

ZCWQCDTWXUMFDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)F

Origin of Product

United States

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